molecular formula C11H14N6S2 B6437337 2-(methylsulfanyl)-4-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine CAS No. 2549030-63-7

2-(methylsulfanyl)-4-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine

Cat. No. B6437337
CAS RN: 2549030-63-7
M. Wt: 294.4 g/mol
InChI Key: GWCKSRYHKLWWAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methylsulfanyl)-4-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine, also known as MS-4TP, is an organic compound that is used in the synthesis of various organic molecules. MS-4TP is a heterocyclic compound that contains both nitrogen and sulfur atoms. It is a highly versatile compound that has been used in a variety of applications, including drug synthesis, materials science, and biochemistry.

Scientific Research Applications

2-(methylsulfanyl)-4-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine has found a number of applications in scientific research. It has been used in the synthesis of a variety of organic molecules, including drugs and materials. It has also been used in the synthesis of a variety of enzymes. In addition, this compound has been used in the study of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-4-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine is still not fully understood. However, it is believed that it acts as a proton acceptor, which allows it to interact with other molecules and form new compounds. In addition, it is believed to act as an enzyme inhibitor, which can help to regulate the activity of certain enzymes.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. In particular, it has been found to have an anti-inflammatory effect, as well as an anti-cancer effect. In addition, it has been found to have an anti-microbial effect, which can help to protect against a variety of bacterial and fungal infections.

Advantages and Limitations for Lab Experiments

2-(methylsulfanyl)-4-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine has a number of advantages and limitations for laboratory experiments. One of the main advantages is that it is relatively easy to synthesize, which makes it ideal for use in laboratory experiments. In addition, it is relatively stable, which makes it suitable for use in a variety of applications. However, one of the main limitations is that it is not very soluble in water, which can make it difficult to use in some experiments.

Future Directions

There are a number of potential future directions for 2-(methylsulfanyl)-4-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine. One potential direction is the synthesis of new organic molecules using this compound as a starting material. Another potential direction is the exploration of its anti-inflammatory and anti-cancer effects. In addition, further research could be done to explore its potential as an enzyme inhibitor. Finally, further research could be done to explore its potential as a drug delivery system.

Synthesis Methods

2-(methylsulfanyl)-4-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine can be synthesized in a variety of ways. One of the most commonly used methods is a process called “thiocyanation”. This involves the reaction of 2-methylsulfanyl-4-piperazin-1-yl]pyrimidine with thiocyanic acid. This reaction produces a thiocyanate salt, which is then reacted with a base to form this compound. Other synthesis methods include the use of alkylation, condensation, and hydrolysis reactions.

properties

IUPAC Name

3-[4-(2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-1,2,5-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6S2/c1-18-11-12-3-2-9(14-11)16-4-6-17(7-5-16)10-8-13-19-15-10/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCKSRYHKLWWAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)N2CCN(CC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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